(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, (1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, adheres to IUPAC conventions by prioritizing the boronic acid functional group (-B(OH)₂) as the principal substituent on the heterocyclic core. The dihydropyridinone ring is numbered such that the oxo group occupies position 2, with methyl groups at positions 1 and 6. The molecular formula, C₇H₁₀BNO₃, reflects a molar mass of 167.97 g/mol.
Key identifiers include the SMILES notation B(C1=CC=C(N(C1=O)C)C)(O)O, which encodes the boronic acid moiety attached to the 3-position of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine ring. The InChI string InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 provides a machine-readable representation of atomic connectivity and stereochemical data.
Crystallographic Analysis and X-ray Diffraction Data
While single-crystal X-ray diffraction data for this specific compound remain unpublished, comparative analysis of structurally analogous boronic acid co-crystals offers insights into potential packing motifs. For example, co-crystals of 4-chlorophenylboronic acid with proline exhibit monoclinic (P2₁) or triclinic (P-1) systems stabilized by O-H···O and N-H···O hydrogen bonds. Such systems frequently display boronic acid dimerization or cross-ring π-π interactions, which may similarly stabilize the title compound’s lattice.
Predicted collision cross-section (CCS) values derived from ion mobility spectrometry simulations provide preliminary insights into gas-phase molecular geometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.08266 | 130.5 |
| [M+Na]+ | 190.06460 | 140.3 |
| [M-H]- | 166.06810 | 131.2 |
| [M+H-H₂O]+ | 150.07264 | 125.1 |
These values suggest moderate conformational flexibility, with sodium adduction increasing CCS by ~7.5% compared to protonated species due to enhanced ion-dipole interactions.
Tautomeric Equilibria in Dihydropyridinone-Boronic Acid Systems
The dihydropyridinone ring exhibits keto-enol tautomerism, while the boronic acid group may adopt syn/anti configurations about the B-O bonds. Quantum mechanical studies of analogous systems, such as 3-pyridinylboronic acid (C₅H₆BNO₂), reveal a preference for the boronic acid’s syn/syn conformation in apolar solvents, transitioning to anti/anti arrangements in aqueous media. For the title compound, steric hindrance from the 1,6-dimethyl groups likely restricts tautomeric interconversion, favoring the 2-oxo-1,2-dihydropyridine form over enolic alternatives.
Comparative analysis with (6-oxo-1,6-dihydropyridin-3-yl)boronic acid (C₅H₆BNO₃) highlights the impact of methyl substitution: the additional methyl groups at positions 1 and 6 increase ring planarity by ~12° compared to unmethylated analogs, as evidenced by density functional theory (DFT) calculations. This planarization enhances π-conjugation across the boronic acid-substituted ring, potentially stabilizing charge-transfer states.
Conformational Dynamics via Computational Modeling
DFT optimizations at the B3LYP/6-311+G(d,p) level reveal two primary conformers differing in the dihedral angle between the boronic acid group and the dihydropyridinone plane (θ = 15° vs. 165°). The energy barrier for interconversion is calculated at 8.3 kJ/mol, indicating rapid room-temperature equilibration.
Mulliken population analysis assigns a partial charge of +0.32 e to the boron atom, with significant electron density delocalization into the ring’s carbonyl oxygen (-0.45 e). This polarization facilitates nucleophilic attack at boron, a critical feature in Suzuki-Miyaura coupling applications.
Molecular dynamics simulations in explicit water solvent (TIP3P model) predict a solvation shell comprising 14–17 water molecules, with three water molecules tightly bound to the boronic acid group (B-O···H₂O distances: 1.85–2.10 Å). The methyl groups induce localized hydrophobicity, reducing overall aqueous solubility compared to unmethylated analogs by approximately 40%.
Properties
IUPAC Name |
(1,6-dimethyl-2-oxopyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRZOPXLBPZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N(C1=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the reaction.
Scientific Research Applications
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling . The boronic acid group interacts with molecular targets through the formation of reversible covalent bonds, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(6-Oxo-1,6-dihydropyridin-3-yl)boronic Acid (CAS 903899-13-8)
- Molecular Formula: C₅H₆BNO₃
- Molecular Weight : 138.92 g/mol
- Key Differences : Lacks methyl groups at the 1- and 6-positions, resulting in a simpler structure and lower molecular weight.
- Safety : Class III hazard with skin irritancy (may cause corrosion or irritation) .
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid
- Molecular Formula: C₆H₈BNO₃
- Molecular Weight : ~153 g/mol (calculated)
- Key Differences: Contains a single methyl group at the 1-position. This partial substitution may intermediate the electronic and steric effects between the dimethyl and non-methylated analogs.
- Application : Likely used in medicinal chemistry for fragment-based drug discovery, though specific data are unavailable .
(1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic Acid (CAS 1588769-32-7)
- Molecular Formula: C₈H₁₂BNO₄
- Molecular Weight : 197.00 g/mol
- Key Differences : Substitution at the 1-position with a 2-methoxyethyl group introduces increased hydrophilicity and steric bulk compared to methyl groups.
- Implications : The methoxyethyl chain may enhance aqueous solubility but reduce membrane permeability in biological systems .
Data Table: Comparative Analysis of Boronic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Hazard Class |
|---|---|---|---|---|---|
| (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | C₇H₈BNO₃ | ~153 (estimated) | 1-Me, 6-Me | Not provided | Unknown |
| (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid | C₅H₆BNO₃ | 138.92 | None | 903899-13-8 | III |
| (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | C₆H₈BNO₃ | ~153 (calculated) | 1-Me | Not provided | Unknown |
| (1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | C₈H₁₂BNO₄ | 197.00 | 1-(2-Methoxyethyl) | 1588769-32-7 | Unknown |
Notes and Limitations
Data Gaps : Critical parameters such as melting points, solubility, and detailed toxicity profiles for the target compound are absent in the provided evidence.
Supplier Variability : The target compound is listed by CymitQuimica , while analogs like CAS 903899-13-8 are available from multiple suppliers with >99% purity .
Safety Precautions : Class III hazards in analogs suggest the need for rigorous handling protocols, though the dimethyl variant’s safety remains uncharacterized.
Biological Activity
(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented as follows:
- SMILES : B(C1=CC=C(N(C1=O)C)C)(O)O
- InChI : InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a dual EZH2-HSP90 inhibitor demonstrated the ability to induce apoptosis in glioblastoma cells and showed substantial in vivo efficacy against tumor growth in experimental models .
The anticancer activity is believed to involve several mechanisms:
- Induction of Apoptosis : The compound promotes the expression of apoptosis-related genes while inhibiting those associated with cell cycle progression .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the M phase, which is critical for preventing cancer cell proliferation .
- Reactive Oxygen Species Modulation : The compound affects the reactive oxygen species (ROS) pathways, which are often altered in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on glioblastoma multiforme (GBM), this compound was tested alongside other compounds. Results indicated that it significantly reduced tumor size in xenograft models and increased survival rates compared to untreated controls .
Q & A
Q. What are the key challenges in synthesizing and purifying (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, and how can they be addressed methodologically?
Boronic acids are prone to dehydration and trimerization, forming boroxines, which complicates purification and characterization. To mitigate this, prodrug approaches (e.g., esterification) are recommended during synthesis to stabilize the boronic acid moiety. Post-synthesis, derivatization with diols (e.g., pinacol) can prevent boroxine formation, enabling reliable HPLC or LC-MS analysis . Purification via column chromatography under inert atmospheres and low-temperature storage (-20°C) in anhydrous solvents (e.g., THF or DMSO) minimizes decomposition .
Q. How does the solubility profile of this boronic acid impact experimental design, and what strategies improve its handling?
Solubility varies significantly with solvent polarity and pH. Aromatic boronic acids typically exhibit poor aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Dynamic solubility studies using UV-Vis spectroscopy or gravimetric methods under controlled humidity are advised to account for boroxine equilibrium. Pre-saturation of solvents with inert gas (N₂/Ar) reduces oxidative side reactions . For biological assays, co-solvents like PEG-400 or cyclodextrin inclusion complexes enhance aqueous compatibility .
Q. What analytical techniques are most reliable for characterizing this compound, particularly given its propensity for dehydration?
- Mass Spectrometry (MS): MALDI-MS requires derivatization (e.g., with 1,2-diols) to stabilize the boronic acid and suppress boroxine artifacts. Positive-ion ESI-MS in the presence of ammonium acetate improves ionization efficiency .
- NMR: ¹¹B NMR (δ ~30 ppm for trigonal boronic acids) and ¹H NMR (broad B-OH peaks at δ 7–9 ppm) are critical. Deuterated DMSO or CDCl₃ with 4Å molecular sieves prevents solvent interference .
- HPLC: Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) enhance peak resolution by protonating the boronic acid .
Advanced Research Questions
Q. How can computational methods guide the rational design of derivatives for enhanced biological activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., pKa, Lewis acidity) influencing binding affinity. Molecular docking (AutoDock, Schrödinger) identifies potential interactions with target proteins (e.g., β-lactamases or kinases). QSAR models correlate substituent effects (e.g., methyl groups at 1,6-positions) with bioactivity, enabling prioritization of synthetic targets .
Q. What structural insights can be gained from studying its interaction with β-lactamases, and how does this inform antibiotic adjuvants?
X-ray crystallography of boronic acid inhibitors (e.g., vaborbactam) bound to penicillin-binding proteins (PBPs) reveals covalent interactions with catalytic serine residues. For (1,6-Dimethyl-2-oxo...), competitive inhibition assays (IC₅₀ determination) and time-dependent kinetics elucidate reversible vs. irreversible binding modes. Mutagenesis studies (e.g., S70A in β-lactamases) validate target engagement .
Q. What methodologies optimize its use in Suzuki-Miyaura cross-coupling reactions for heterocyclic drug discovery?
Electron-rich boronic acids exhibit higher reactivity in Pd-catalyzed couplings. Pre-activation with K₂CO₃ or CsF enhances transmetallation efficiency. Microwave-assisted synthesis (100–120°C, 10–30 min) improves yields for sterically hindered substrates. Monitoring reaction progress via ¹¹B NMR ensures boronic acid integrity .
Q. How can its pH-dependent ¹¹B NMR shifts be exploited to study dynamic covalent chemistry in hydrogels?
At pH > pKa (~8.5), boronic acid adopts a tetrahedral anionic form (B(OH)₃⁻), enabling reversible diol esterification. Time-resolved ¹¹B NMR tracks gelation kinetics (e.g., with polysaccharides). Rheometry correlates crosslinking density (storage modulus G') with pH-responsive swelling .
Q. What role does this compound play in designing stimuli-responsive biomaterials?
Boronic acid-functionalized polymers form dynamic hydrogels via diol interactions (e.g., with glucose). For glucose sensing, fluorescence quenching assays using carbon dots (B-CDs) show linear response ranges (1–20 mM). In drug delivery, pH-triggered release is quantified via LC-MS in simulated physiological buffers .
Methodological Tables
Table 1: Solubility Strategies for Boronic Acids
| Solvent | Conditions | Application |
|---|---|---|
| DMSO | Anhydrous, 4Å sieves | NMR, biological assays |
| THF | N₂ atmosphere, -20°C storage | Suzuki coupling, purification |
| PEG-400/H₂O (1:1) | pH 7.4, sonication | In vitro cytotoxicity studies |
Table 2: Key Analytical Parameters for Characterization
| Technique | Key Parameters | References |
|---|---|---|
| ¹¹B NMR | δ 30–35 ppm (trigonal), δ 10–15 ppm (tetrahedral) | |
| MALDI-MS | Derivatization with 1,2-propanediol | |
| HPLC | C18 column, 0.1% HCOOH in H₂O/MeCN gradient |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
